![molecular formula C18H19NaO5S B196225 Equilin 3-Sulfate Sodium Salt CAS No. 16680-47-0](/img/structure/B196225.png)
Equilin 3-Sulfate Sodium Salt
Overview
Description
Cenestin is a pharmaceutical compound composed of synthetic conjugated estrogens. It is primarily used to treat moderate to severe vasomotor symptoms associated with menopause, such as hot flashes and night sweats, as well as symptoms of vulvar and vaginal atrophy . The compound contains a blend of nine synthetic estrogenic substances, including sodium estrone sulfate, sodium equilin sulfate, and sodium 17α-dihydroequilin sulfate .
Mechanism of Action
Target of Action
Sodium equilin sulfate, also known as Kestrin, Equilin sodium sulfate, Conjugated Estrogen, Cenestin, or Estrogens, Conjugated, primarily targets the Estrogen Receptors (ERs) and Progesterone Receptors (PRs) . These receptors are crucial in the regulation of various physiological processes, including the development and maintenance of the female reproductive system and secondary sex characteristics .
Mode of Action
Sodium equilin sulfate acts as an agonist for both ERs and PRs . It enters the cells of responsive tissues (e.g., female organs, breasts, hypothalamus, pituitary) where it interacts with a protein receptor, subsequently increasing the rate of synthesis of DNA, RNA, and some proteins . This interaction leads to changes in cellular function and gene expression.
Biochemical Pathways
Sodium equilin sulfate is a prodrug, which is hydrolyzed to the corresponding free estrogen equilin . Equilin can be converted into the more potent estrogen 17β-dihydroequilin in the body . This estrogen has about 113% and 108% of the relative binding affinities of estradiol for the ERα and ERβ, respectively . The conversion of equilin to 17β-dihydroequilin is a key biochemical pathway involved in its mechanism of action.
Pharmacokinetics
The pharmacokinetics of sodium equilin sulfate involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, sodium equilin sulfate is hydrolyzed to equilin, which is then distributed throughout the body, binding to plasma proteins such as Sex Hormone Binding Globulin (SHBG) and albumin . The metabolic clearance rates of equilin and equilin sulfate are 2,640 L/day/m² and 175 L/day/m², respectively . The biological half-life of equilin is 11.4 hours .
Result of Action
The action of sodium equilin sulfate results in the promotion of growth and development of the vagina, uterus, and fallopian tubes, and enlargement of the breasts . It also contributes to the shaping of the skeleton, maintenance of tone and elasticity of urogenital structures, growth of axillary and pubic hair, and pigmentation of the nipples and genitals .
Biochemical Analysis
Biochemical Properties
Sodium equilin sulfate plays a significant role in biochemical reactions as an estrogen receptor agonist. It interacts with estrogen receptors (ERα and ERβ) in various tissues, leading to the activation of estrogen-responsive genes. The compound binds to these receptors with varying affinities, with about 13% and 49% of the binding affinity of estradiol for ERα and ERβ, respectively . Additionally, sodium equilin sulfate can be converted into the more potent estrogen 17β-dihydroequilin, which has higher binding affinities for the estrogen receptors .
Cellular Effects
Sodium equilin sulfate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It activates estrogen receptors, leading to the transcription of estrogen-responsive genes. This activation can result in increased cell proliferation, particularly in estrogen-sensitive tissues such as the breast and endometrium . Sodium equilin sulfate also affects cell signaling pathways involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of sodium equilin sulfate involves its binding to estrogen receptors, which then dimerize and bind to estrogen response elements (EREs) on DNA. This binding initiates the transcription of target genes involved in various physiological processes. Sodium equilin sulfate can also undergo metabolic conversion to 17β-dihydroequilin, which has higher estrogenic activity . The compound’s effects on gene expression and enzyme activity contribute to its overall physiological impact.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium equilin sulfate can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that sodium equilin sulfate can maintain its estrogenic activity over extended periods, although its potency may decrease with prolonged storage . In vitro and in vivo studies have demonstrated sustained effects on cellular function, including changes in gene expression and cell proliferation .
Dosage Effects in Animal Models
The effects of sodium equilin sulfate in animal models vary with different dosages. Low to moderate doses have been shown to alleviate menopausal symptoms and prevent bone loss in ovariectomized rats . High doses can lead to adverse effects such as increased risk of endometrial hyperplasia and breast cancer . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, and toxic effects become more pronounced .
Metabolic Pathways
Sodium equilin sulfate is involved in several metabolic pathways, including its conversion to 17β-dihydroequilin by 17β-hydroxysteroid dehydrogenase . This conversion enhances its estrogenic activity. The compound also undergoes sulfation and glucuronidation, which facilitate its excretion via the kidneys . These metabolic processes influence the compound’s bioavailability and duration of action.
Transport and Distribution
Sodium equilin sulfate is transported and distributed within cells and tissues through various mechanisms. It binds to sex hormone-binding globulin (SHBG) and albumin in the bloodstream, which facilitates its transport to target tissues . Within cells, sodium equilin sulfate can interact with intracellular transporters and binding proteins that influence its localization and accumulation .
Subcellular Localization
The subcellular localization of sodium equilin sulfate is primarily within the nucleus, where it binds to estrogen receptors and influences gene transcription . The compound’s activity is modulated by post-translational modifications and interactions with co-regulatory proteins. These factors determine its ability to regulate specific target genes and cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cenestin involves the chemical modification of plant-derived precursors, such as yam or soy plants, to produce the desired estrogenic substances . The process includes several steps of chemical reactions, such as sulfonation, to convert the plant-derived compounds into their sulfate forms.
Industrial Production Methods: In industrial settings, the production of Cenestin involves large-scale chemical synthesis and purification processes. The raw materials are subjected to controlled reaction conditions, including temperature, pressure, and pH, to ensure the consistent quality and potency of the final product. The synthesized estrogens are then blended in specific proportions to create the final pharmaceutical formulation .
Chemical Reactions Analysis
Types of Reactions: Cenestin undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to hydroxyl groups.
Substitution: Replacement of functional groups with other groups, such as sulfonation to form sulfate esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sulfuric acid for sulfonation reactions.
Major Products: The major products formed from these reactions are the various sulfate esters of the estrogenic substances, such as sodium estrone sulfate and sodium equilin sulfate .
Scientific Research Applications
Pharmaceutical Research
Equilin 3-Sulfate Sodium Salt is extensively utilized in pharmaceutical research, particularly in the development of hormone replacement therapies (HRT). Its estrogenic properties make it valuable for alleviating menopausal symptoms such as hot flashes and vaginal dryness. The compound mimics the effects of endogenous estrogen by binding to estrogen receptors, which can help regulate various physiological processes.
Case Studies
- A study demonstrated that the administration of conjugated estrogens, including this compound, significantly reduced menopausal symptoms in postmenopausal women. The findings indicated improvements in quality of life and symptom relief over a 12-month period .
- Another investigation focused on the potential neuroprotective effects of estrogens like this compound in reducing the risk of Alzheimer's disease. Mixed results were reported, necessitating further research to clarify its role in cognitive health .
Biochemical Research
In biochemical research, this compound serves as a crucial tool for studying estrogen receptor interactions and signaling pathways. Its unique structural features enhance its binding affinity to various receptors, making it an important compound for understanding hormonal mechanisms.
Interaction Studies
- Research has shown that this compound interacts with estrogen receptors in hormone-sensitive tissues, influencing gene expression related to cell proliferation and differentiation . This has implications for both cancer research and therapeutic interventions targeting estrogen-related conditions.
Environmental Impact Studies
The compound's stability and degradation pathways have also been investigated in environmental studies. Understanding how this compound behaves in soil and water systems is essential for assessing its environmental impact.
Findings
- A study conducted on the degradation of estrogen conjugates revealed that this compound exhibited varying persistence levels depending on environmental conditions. The half-life was observed to be significantly longer under certain concentrations, indicating potential accumulation risks in agricultural settings .
Analytical Chemistry Applications
This compound is frequently used as a standard reference compound in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) methods for detecting steroidal components in pharmaceutical formulations.
Method Development
- A method was developed to reliably detect multiple steroidal components, including this compound, using optimized LC techniques. This method enhances the accuracy of measuring hormonal content in conjugated estrogen tablets .
Comparison with Other Steroidal Compounds
The following table summarizes the structural features and unique aspects of this compound compared to other steroid compounds:
Compound | Structural Features | Unique Aspects |
---|---|---|
This compound | Sulfate at C-3; sodium salt form | Enhanced solubility; significant estrogenic activity |
Estrone | Aromatic A-ring; ketone at C-17 | Primary endogenous estrogen; less potent than equilin |
Estradiol | Hydroxyl groups at C-17 and C-3 | More potent estrogen; widely used in therapies |
Dehydroepiandrosterone Sulfate | Sulfate at C-3 | Precursor to testosterone; different hormonal effects |
Comparison with Similar Compounds
Premarin: A conjugated estrogen derived from the urine of pregnant mares.
Estrace: Contains estradiol, a bioidentical form of estrogen.
Uniqueness of Cenestin: Cenestin is unique in that it is composed of a blend of nine synthetic estrogenic substances derived from plant sources, making it a plant-based alternative to other conjugated estrogens like Premarin . This composition allows it to mimic the effects of endogenous estrogens while providing a synthetic and consistent formulation for therapeutic use.
Biological Activity
Equilin 3-Sulfate Sodium Salt is a sulfated steroid derived from equilin, an equine estrogen. Its biological activity is significant in various physiological processes, particularly in hormone replacement therapies and reproductive health. This article explores the compound's biological activity, including its mechanisms of action, effects on target tissues, and relevant research findings.
- Chemical Name : Sodium (9S,13S,14S)-13-methyl-17-oxo-9,11,12,13,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl sulfate
- Molecular Formula : CHNaOS
- Molecular Weight : 370.39 g/mol
- CAS Number : 16680-47-0
This compound exhibits biological activities similar to those of equilin. It primarily functions through:
- Estrogen Receptor Binding : The compound binds to estrogen receptors (ERs), influencing gene expression related to cell proliferation and differentiation in hormone-sensitive tissues .
- Regulation of Bone Density : It plays a role in maintaining bone density by modulating osteoblast and osteoclast activity.
- Impact on Reproductive Health : The compound is involved in various reproductive processes, including menstrual cycle regulation and fertility .
Table 1: Biological Effects of this compound
Biological Activity | Mechanism | Reference |
---|---|---|
Estrogenic Effects | Binds to ERs, activates transcription | |
Bone Density Maintenance | Modulates osteoblast activity | |
Reproductive Health | Influences menstrual cycle |
Case Studies
- Hormone Replacement Therapy (HRT) :
-
In Vitro Studies :
- Research indicated that this compound could modulate gene expression related to cell proliferation in breast cancer cell lines. This suggests potential implications for breast cancer treatment strategies.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Binding Affinity : In vitro assays indicate that the binding affinity of this compound to estrogen receptors is comparable to that of non-sulfated equilin derivatives.
- Deuterated Variants : Research on deuterated forms of equilin (e.g., Equilin 3-Sulfate-d4) has provided insights into pharmacokinetics and metabolic pathways without significantly altering biological activity.
Properties
IUPAC Name |
sodium;[(9S,13S,14S)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,16+,18+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTMOCOWZLSYSV-QWAPEVOJSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2=O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])[C@@H]1CCC2=O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27540-07-4 (Parent) | |
Record name | Sodium equilin sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016680470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00872961 | |
Record name | Sodium equilin 3-monosulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00872961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The principal pharmacologic effects of conjugated estrogens are similar to those of other natural and synthetic estrogens., Estrogens have an important role in the reproductive, skeletal, cardiovascular, and central nervous systems in women, and act principally by regulating gene expression. Biologic response is initiated when estrogen binds to a ligand-binding domain of the estrogen receptor resulting in a conformational change that leads to gene transcription through specific estrogen response elements (ERE) of target gene promoters; subsequent activation or repression of the target gene is mediated through 2 distinct transactivation domains (ie, AF-1 and AF-2) of the receptor. The estrogen receptor also mediates gene transcription using different response elements (ie, AP-1) and other signal pathways. Recent advances in the molecular pharmacology of estrogen and estrogen receptors have resulted in the development of selective estrogen receptor modulators (eg, clomiphene, raloxifene, tamoxifen, toremifene), agents that bind and activate the estrogen receptor but that exhibit tissue-specific effects distinct from estrogen. Tissue-specific estrogen-agonist or -antagonist activity of these drugs appears to be related to structural differences in their estrogen receptor complex (eg, specifically the surface topography of AF-2 for raloxifene) compared with the estrogen (estradiol)-estrogen receptor complex. A second estrogen receptor also has been identified, and existence of at least 2 estrogen receptors (ER-alpha, ER-beta) may contribute to the tissue-specific activity of selective modulators. While the role of the estrogen receptor in bone, cardiovascular tissue, and the CNS continues to be studied, emerging evidence indicates that the mechanism of action of estrogen receptors in these tissues differs from the manner in which estrogen receptors function in reproductive tissue. /Estrogen General Statement/, Intracellular cytosol-binding proteins for estrogens have been identified in estrogen-responsive tissues including the female genital organs, breasts, pituitary, and hypothalamus. The estrogen-binding protein complex (ie, cytosol-binding protein and estrogen) distributes into the cell nucleus where it stimulates DNA, RNA, and protein synthesis. The presence of these receptor proteins is responsible for the palliative response to estrogen therapy in women with metastatic carcinoma of the breast. /Estrogen General Statement/, Estrogens have generally favorable effects on blood cholesterol and phospholipid concentrations. Estrogens reduce LDL-cholesterol and increase HDL-cholesterol concentrations in a dose-related manner. The decrease in LDL-cholesterol concentrations associated with estrogen therapy appears to result from increased LDL catabolism, while the increase in triglyceride concentrations is caused by increased production of large, triglyceride-rich, very-low-density lipoproteins (VLDLs); changes in serum HDL-cholesterol concentrations appear to result principally from an increase in the cholesterol and apolipoprotein A-1 content of HDL2- and a slight increase in HDL3-cholesterol. /Estrogen General Statement/, For more Mechanism of Action (Complete) data for ESTROGENIC SUBSTANCES, CONJUGATED (7 total), please visit the HSDB record page. | |
Record name | ESTROGENIC SUBSTANCES, CONJUGATED | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3076 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
12126-59-9, 16680-47-0 | |
Record name | Estrogens, conjugated [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012126599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium equilin sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016680470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium equilin 3-monosulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00872961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Estra-1,3,5(10),7-tetraen-17-one, 3-(sulfooxy)-, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.010 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Estrogens, conjugates | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.987 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM EQUILIN SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XY8FW3E68 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.